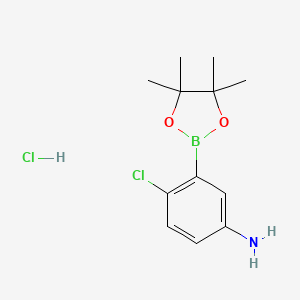

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a chemical compound that features a boronic ester group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride typically involves the borylation of an appropriate aniline derivative. One common method includes the reaction of 4-chloroaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often involve a base such as potassium carbonate and a solvent like dimethylformamide, under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The process involves stringent control of temperature, pressure, and reaction time to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Dimethylformamide, tetrahydrofuran, and toluene are commonly used.

Major Products

The major products formed from these reactions include various substituted aniline derivatives and biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride has been investigated for its potential therapeutic effects. It serves as a building block in the synthesis of various pharmaceutical agents.

Case Study:

A study published in Journal of Medicinal Chemistry explored the synthesis of novel aniline derivatives using this compound as a precursor. The derivatives exhibited promising activity against specific cancer cell lines, indicating potential for further development in anticancer therapies .

Organic Synthesis

This compound is utilized as a reagent in organic synthesis processes. Its boron-containing moiety allows for various coupling reactions, particularly in the formation of carbon-carbon bonds.

Data Table: Synthesis Applications

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki Coupling | Forms biaryl compounds with aryl halides | |

| Boronic Acid Reaction | Used in the preparation of complex organic molecules |

Materials Science

In materials science, this compound is used to modify polymer properties and enhance material performance. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Case Study:

Research conducted by Advanced Materials highlighted how incorporating this compound into polycarbonate led to improved impact resistance and thermal properties .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride involves its reactivity as a boronic ester. In coupling reactions, the boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with an electrophile to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic ester .

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Uniqueness

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is unique due to its combination of a boronic ester and an aniline derivative, which provides distinct reactivity and versatility in organic synthesis. Its ability to undergo coupling reactions efficiently makes it a valuable compound in the synthesis of complex molecules .

Biological Activity

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C12H16BClO3

- Molecular Weight : 239.62 g/mol

- CAS Number : 948592-54-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in stabilizing interactions with biomolecules and may enhance the compound's solubility and bioavailability.

Pharmacological Activities

Research indicates that the compound exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Inhibition of Cancer Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines. For instance, in a study involving breast cancer cells (MDA-MB-231), it demonstrated an IC50 value of approximately 0.126 μM, indicating potent anti-proliferative effects .

Antiviral Activity

Preliminary data suggest that this compound may also possess antiviral properties:

- Viral Load Reduction : In vivo studies showed that administration of the compound led to a more than 2-log reduction in viral load in mouse models infected with influenza A virus .

Case Studies

A few notable case studies illustrate the biological activity and therapeutic potential of this compound:

- Study on Anticancer Effects : In a study published in MDPI, researchers investigated the efficacy of the compound against triple-negative breast cancer (TNBC) models. The results indicated that treatment with the compound significantly inhibited lung metastasis compared to control treatments .

- Safety Profiles in Animal Models : A subacute toxicity study conducted on healthy mice revealed a favorable safety profile when administered at high doses (40 mg/kg daily for three days), suggesting that the compound could be safe for further therapeutic exploration .

Comparative Biological Activity Table

Properties

IUPAC Name |

4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO2.ClH/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14;/h5-7H,15H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRFZDKTVGTGQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BCl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.